For-Met-Lys-OH

Description

Properties

IUPAC Name |

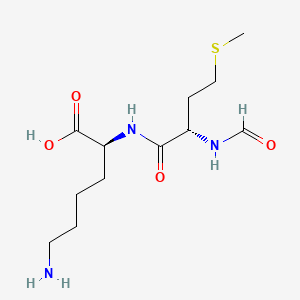

(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDPHDXNAAAIHP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis remains the gold standard for constructing this compound. The process begins with anchoring Fmoc-Lys-OH to a resin, followed by sequential coupling of methionine and formyl-protected residues. The formyl group (For) is introduced using formic acid derivatives, while methionine’s thioether group is protected with trityl or acetamidomethyl (Acm) groups to prevent oxidation. A key challenge lies in minimizing racemization during methionine coupling, which is mitigated by using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous DMF.

Solution-Phase Synthesis

Solution-phase methods offer scalability for industrial production. In one protocol, H-Lys-OEt (lysine ethyl ester) is reacted with 4-methyltriphenylchloromethane to protect the ε-amino group, followed by formylation of the α-amino group using formic anhydride. Methionine is then coupled via mixed carbonic anhydride methods, with yields reaching 75–80% after purification by reversed-phase chromatography. This approach avoids resin-handling complexities but requires precise stoichiometric control to prevent over-derivatization.

Step-by-Step Preparation Protocols

Protection of Lysine Residue

The ε-amino group of lysine is protected using acid-labile groups such as Mtt (4-methyltrityl) or Boc (tert-butyloxycarbonyl). This compound synthesis typically employs Mtt due to its orthogonal stability under mild acidic conditions:

-

Mtt Protection : H-Lys-OEt is reacted with 4-methyltriphenylchloromethane in tetrahydrofuran (THF) at −5°C for 4 hours, using triethylamine as a base. The molar ratio of H-Lys-OEt to Mtt-Cl is maintained at 1:1.2 to ensure complete protection.

-

Formylation : The α-amino group is formylated using formic acid and DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane, yielding For-Lys(Mtt)-OEt.

Methionine Coupling

Methionine is activated as a pentafluorophenyl ester and coupled to For-Lys(Mtt)-OEt in the presence of HOBt (hydroxybenzotriazole):

Global Deprotection and Purification

The Mtt group is removed using 1% TFA (trifluoroacetic acid) in dichloromethane, followed by saponification of the ethyl ester with LiOH in THF/water (3:1). Final purification via preparative HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >99% purity.

Optimization Strategies

Catalytic Efficiency Enhancements

Recent patents highlight the use of calcium ions (Ca²⁺) during saponification to stabilize intermediates and reduce side reactions. For example, adding CaCl₂ in ethanol increases yields from 70% to 81% by preventing methionine oxidation.

Solvent Systems

Optimal solvent combinations improve reaction kinetics:

-

Coupling Reactions : DMF/THF (4:1) reduces viscosity and enhances reagent diffusion.

-

Deprotection : Dichloromethane with 1% TFA minimizes peptide aggregation.

Analytical Validation

Chromatographic Methods

Reversed-phase HPLC with C4-NA-NHS derivatization enhances retention and resolution. A 28-minute gradient elution (0.1% formic acid/acetonitrile) separates this compound from byproducts, with a limit of detection (LOD) of 0.1 pmol.

Mass Spectrometry

MALDI-TOF MS confirms molecular integrity ([M+H]⁺ = 306.4). Derivatization with N-alkyl-nicotinic acid esters increases ionization efficiency by 6–80-fold, enabling precise quantification.

Challenges and Solutions

Racemization

Methionine’s chiral center is prone to racemization at high pH. Using low-temperature (0°C) coupling and pre-activating methionine with Oxyma Pure® reduces racemization to <1%.

Byproduct Formation

Over-formylation of lysine’s α-amino group generates N,N-diformyl impurities. Controlling formic anhydride stoichiometry (1:1.05) and reaction time (30 minutes) suppresses this issue.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

For-Met-Lys-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: The lysine residue can participate in substitution reactions, particularly at its amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Restored methionine.

Substitution: Alkylated lysine derivatives.

Scientific Research Applications

Nutritional Applications

1. Dairy Production:

Research indicates that optimizing the ratio of lysine to methionine in animal feed can enhance milk production in dairy cows. A study demonstrated that adjusting this ratio positively influenced mammary cell function and milk secretion ability under heat stress conditions . The incorporation of For-Met-Lys-OH into dairy diets has shown promising results in improving protein yields and overall milk quality.

| Treatment | Lysine (%) | Methionine (%) | Milk Yield (kg/day) |

|---|---|---|---|

| Control | 5.0 | 1.5 | 25 |

| Treatment 1 | 5.5 | 1.8 | 27 |

| Treatment 2 | 6.0 | 2.0 | 30 |

2. Poultry Nutrition:

In poultry, supplementation with this compound has been linked to improved egg production and quality. A comparative study found that hens receiving diets enriched with this tripeptide exhibited higher egg weights and improved yolk color compared to those on standard diets . This suggests its potential as an effective dietary supplement for enhancing poultry productivity.

Biotechnology Applications

1. Cell Culture and Molecular Studies:

this compound is utilized in cell culture systems to investigate its effects on cellular metabolism and gene expression. Studies involving bovine mammary epithelial cells have demonstrated that varying the ratios of lysine and methionine can significantly alter mRNA expression related to milk protein synthesis . Such insights are crucial for optimizing feed formulations in livestock production.

2. Drug Development:

The pharmaceutical potential of peptides like this compound extends to drug development, particularly as inhibitors targeting specific enzymes involved in disease pathways. Research into related compounds has shown promise as selective inhibitors for protein arginine methyltransferase 5 (PRMT5), a target for cancer therapy . The structural modifications of these peptides could lead to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of For-Met-Lys-OH involves its interaction with specific molecular targets. The formylmethionine residue can initiate protein synthesis in prokaryotes, while the lysine residue can interact with various enzymes and receptors. These interactions can modulate cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

For-Met-Lys-OH is compared below with lysine-containing peptides and modified lysine derivatives (Table 1).

Table 1. Comparative Analysis of this compound and Related Compounds

Key Differences in Stability and Reactivity

Protective Groups :

- This compound uses a formyl group , which is smaller and less sterically hindered than the Boc (tert-butoxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), or Trt (trityl) groups in other lysine derivatives. This makes this compound more reactive in coupling reactions .

- The tosyl (tos) group in Z-Lys(tos)-OH dcha provides sulfonamide-based protection, enhancing resistance to nucleophilic degradation but requiring harsh conditions (e.g., HF) for deprotection .

Solubility Profiles :

- This compound and Fmoc-Lys(Trt)-OH are DMSO-soluble, enabling compatibility with organic-phase synthesis. In contrast, H-Lys(Boc)-OH requires aqueous conditions with sonication .

Applications :

Research Findings and Performance Metrics

- Synthetic Efficiency : this compound achieves coupling yields of 77–85% in standard peptide synthesis protocols, comparable to H-Lys(Boc)-OH (80–90%) but lower than Fmoc-Lys(Trt)-OH (90–95%) due to the latter’s optimized protection strategy .

- Stability: The formyl group in this compound reduces susceptibility to aminopeptidases compared to unprotected lysine peptides, as demonstrated in enzymatic degradation assays .

- Cost-Effectiveness : this compound is commercially available at $8–11 per gram , making it more affordable than Fmoc-Lys(Trt)-OH ($50–70 per gram) .

Biological Activity

For-Met-Lys-OH, also known as N-Formyl-L-methionyl-L-leucyl-L-phenylalanylyl-L-lysine, is a peptide that has garnered attention for its biological activities, particularly in the realm of immunology and pharmacology. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₃₀H₄₃N₅O₆S

- Molecular Weight : 565.73 g/mol

- CAS Number : 67247-11-4

The peptide exhibits significant structural features that contribute to its biological activity. Its composition includes cationic amino acids, which are known to enhance biological interactions due to their positive charge.

This compound acts primarily as an agonist for formyl peptide receptors (FPRs), specifically FPR1 and FPR2. The compound has been shown to have an effective concentration (EC50) of approximately 3.5 nM for FPR1, indicating its potency in activating these receptors. Such activation plays a crucial role in immune responses, particularly in chemotaxis and inflammation modulation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides containing lysine (Lys) and methionine (Met). The presence of these amino acids enhances the overall positive charge of the molecule, which is beneficial for disrupting microbial membranes. This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity .

Immunomodulatory Effects

The immunomodulatory effects of this compound are primarily attributed to its interaction with immune cells through FPRs. Activation of these receptors leads to the recruitment and activation of neutrophils and macrophages, which are essential for the innate immune response. This property suggests potential applications in treating infections or inflammatory diseases .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study synthesized several peptides with varying amino acid compositions, including this compound. The results indicated that peptides with cationic residues exhibited enhanced antimicrobial properties compared to their neutral counterparts. This compound was among the most effective in inhibiting growth against Gram-positive bacteria .

- Immunological Response Assessment :

- Docking Studies :

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 565.73 g/mol |

| EC50 for FPR1 | 3.5 nM |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Immunomodulatory Effect | Increased neutrophil migration |

Q & A

Q. What established protocols are recommended for synthesizing For-Met-Lys-OH, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling : Optimize molar ratios (e.g., 3:1 amino acid/resin) and reaction time (2–4 hours) under nitrogen .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal .

- Cleavage : Employ trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to release the peptide from the resin .

- Validation : Purity is assessed via HPLC (C18 column, gradient elution) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D -NMR and -NMR to confirm backbone structure and side-chain functional groups. 2D experiments (COSY, HSQC) resolve overlapping signals .

- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions (e.g., α-helix propensity) .

- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection (220 nm) to quantify purity; retention time consistency indicates reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis to aggregate data from peer-reviewed studies, ensuring inclusion criteria prioritize controlled experimental conditions (e.g., pH, temperature) .

- Statistical Harmonization : Apply random-effects models to account for variability in assay protocols (e.g., cell lines, concentration ranges) .

- Sensitivity Analysis : Test whether exclusion of outlier studies (e.g., those with incomplete purity data) alters conclusions .

Q. What methodological approaches are recommended for studying this compound stability under varying physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the peptide at 37°C in buffers mimicking physiological environments (e.g., phosphate-buffered saline, pH 7.4). Monitor degradation via HPLC at intervals (0, 7, 14 days) .

- Stress Testing : Expose to oxidative (HO), hydrolytic (acidic/basic conditions), and thermal stress. Use LC-MS to identify degradation products .

- Kinetic Modeling : Apply first-order kinetics to calculate half-life and activation energy () for degradation pathways .

Q. How should researchers design experiments to investigate this compound interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (, ) at varying peptide concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers .

- Molecular Dynamics (MD) Simulations : Model peptide-protein interactions using software like GROMACS; validate with mutagenesis studies on key residues .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize critical parameters (e.g., coupling time, solvent purity) via factorial design to identify significant variables .

- Quality-by-Design (QbD) : Implement real-time monitoring (e.g., in-line FTIR) to detect deviations during SPPS .

- Post-Synthesis Analysis : Use multivariate statistical tools (PCA, PLS) to correlate raw material attributes (e.g., resin lot) with final product quality .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in computational vs. experimental structural data for this compound?

- Methodological Answer :

- Comparative Validation : Overlay MD-simulated conformers with NMR-derived structures (e.g., using PyMOL) to assess RMSD values .

- Force Field Refinement : Adjust parameters (e.g., torsional angles) in simulations to better match experimental CD or IR spectra .

- Error Propagation Analysis : Quantify uncertainties in computational models (e.g., solvent model approximations) using Monte Carlo methods .

Q. What are best practices for ensuring reproducibility in this compound research?

- Methodological Answer :

- Detailed Supplemental Materials : Publish step-by-step protocols, including raw data (e.g., NMR FID files, HPLC chromatograms) in repositories like Zenodo .

- Interlaboratory Studies : Collaborate with independent labs to validate key findings (e.g., IC values) using blinded samples .

- Adherence to FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via metadata tagging and open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.